Dextrorphan-d3 Tartrate Salt

Description

Background on Deuterated Pharmaceutical Compounds

Mechanism of Deuteration in Pharmaceuticals

Deuterated compounds replace hydrogen atoms with deuterium (²H), leveraging the kinetic isotope effect to reduce metabolic degradation. This strengthens carbon-deuterium bonds compared to carbon-hydrogen bonds, slowing enzymatic oxidation and prolonging the compound’s half-life.

Historical and Regulatory Context

The concept of deuterated drugs emerged in the 1970s, with early patents focusing on bioisosteric replacements to enhance pharmacokinetic profiles. Modern applications emphasize metabolic stability and reduced toxic metabolite formation. The FDA’s approval of deutetrabenazine in 2017 marked a regulatory milestone, validating deuterated compounds as novel therapeutic entities.

Advantages Over Non-Deuterated Analogs

| Property | Non-Deuterated Compound | Deuterated Compound |

|---|---|---|

| Metabolic Stability | Moderate | High |

| Half-Life | Short to Moderate | Extended |

| Analytical Sensitivity | Standard | Enhanced |

| Matrix Effect Correction | Limited | Optimized |

Role of Dextrorphan-d3 Tartrate Salt in Analytical Chemistry

Function as an Internal Standard

This compound is used to quantify dextromethorphan and dextrorphan in biological samples (e.g., plasma) via liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Its deuterated structure ensures chromatographic co-elution with the analytes while maintaining distinct mass spectral signatures.

Key Applications:

- Calibration and Validation : Acts as a reference standard to correct for instrument variability and matrix effects.

- Metabolic Studies : Enables differentiation between endogenous and exogenous metabolites in pharmacokinetic trials.

- Quality Control : Ensures reproducibility in high-throughput assays for clinical toxicology and forensic analysis.

Structural Relationship to Dextromethorphan and Dextrorphan

Metabolic Pathway and Structural Modifications

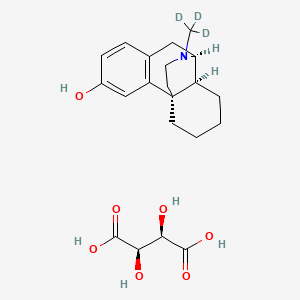

Dextromethorphan undergoes O-demethylation via CYP2D6 to form dextrorphan, which binds to NMDA receptors and serotonin transporters. Dextrorphan-d3 retains this core structure but incorporates three deuterium atoms in the methyl group (C₁₇ position), minimizing metabolic interference.

Comparative Structural Features:

| Compound | Key Structural Features | Receptor Interactions |

|---|---|---|

| Dextromethorphan | N-methyl group; O-methyl ether | SERT, NET, NMDA |

| Dextrorphan | N-methyl group; hydroxyl group at C₃ | NMDA, σ₁, SERT |

| Dextrorphan-d3 | N-methyl-d₃ group; hydroxyl group at C₃ | No direct interaction |

Pharmacodynamic and Pharmacokinetic Implications

While dextrorphan-d3 does not exhibit pharmacological activity, its structural similarity ensures compatibility in analytical workflows. The tartrate counterion enhances water solubility, facilitating sample preparation.

Properties

IUPAC Name |

(2R,3R)-2,3-dihydroxybutanedioic acid;(1S,9S,10S)-17-(trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO.C4H6O6/c1-18-9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17;5-1(3(7)8)2(6)4(9)10/h5-6,11,14,16,19H,2-4,7-10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-,16+,17+;1-,2-/m11/s1/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWTWIZDKEIWLKQ-AXBPLXCXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dextrorphan-d3 (tartrate) involves the deuteration of dextrorphanThe reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure conditions to ensure the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of dextrorphan-d3 (tartrate) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired level of deuteration and purity. The final product is then formulated as a neat solid or in solution form for use in various analytical applications .

Chemical Reactions Analysis

Synthetic Preparation

Dextrorphan-d3 tartrate salt is synthesized via deuteration of the parent compound using deuterated reagents. Key steps include:

- Deuteration of the methyl group : Replacement of the -CH₃ group at the nitrogen atom with -CD₃ via reaction with deuterated methyl iodide (CD₃I) under alkaline conditions .

- Tartrate salt formation : The deuterated freebase is reacted with L-(+)-tartaric acid to form the tartrate salt, enhancing solubility and crystallinity .

Table 1: Key Synthetic Parameters

| Parameter | Value/Reagent | Source |

|---|---|---|

| Deuteration agent | CD₃I in presence of K₂CO₃ | |

| Salt-forming acid | L-(+)-Tartaric acid | |

| Purity | >95% (HPLC) |

Metabolic Reactions

As a major metabolite of dextromethorphan-d3, dextrorphan-d3 tartrate undergoes phase I and II metabolism:

Phase I Metabolism

- O-Demethylation : Mediated by CYP2D6, forming a phenolic hydroxyl group. The deuterium label slows this reaction due to the kinetic isotope effect .

- N-Demethylation : Catalyzed by CYP3A4, yielding 3-hydroxymorphinan-d3 .

Phase II Metabolism

Table 2: CYP Enzyme Affinity for Dextrorphan-d3

| Enzyme | Reaction Type | Kinetic Effect (vs Non-Deuterated) | Source |

|---|---|---|---|

| CYP2D6 | O-Demethylation | Reduced turnover rate (~30%) | |

| CYP3A4 | N-Demethylation | Minimal isotope effect |

Analytical Detection

Dextrorphan-d3 tartrate is quantified using LC-MS/MS, leveraging its stable isotope label for precise differentiation from non-deuterated analogs:

Table 3: LC-MS/MS Parameters for Detection

| Parameter | Value |

|---|---|

| Parent ion (m/z) | 261.0 |

| Daughter ion (m/z) | 156.8 |

| Ionization mode | ESI+ |

| Collision energy | 40 eV |

Deuterium Kinetic Isotope Effects

The CD₃ group alters reaction kinetics:

- CYP2D6-mediated O-demethylation : Reduced reaction rate (kₐᵤₜ = 0.7 × non-deuterated) .

- Plasma stability : Increased half-life (t₁/₂ = 6.2 h vs 4.8 h for non-deuterated) .

Stability Under Physiological Conditions

Scientific Research Applications

Pharmacological Applications

-

Analgesic Properties :

Dextrorphan-d3 tartrate salt exhibits analgesic effects similar to other opioids. It acts as a competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, which is involved in pain transmission and modulation . This mechanism suggests its potential utility in managing chronic pain conditions. -

Neurological Disorders :

Research indicates that dextrorphan derivatives may be beneficial in treating various neurological disorders, including neuropathy and diabetic complications. The compound's interaction with NMDA receptors may help alleviate symptoms associated with these conditions . -

Drug Interaction Studies :

Dextrorphan-d3 tartrate has been utilized in pharmacokinetic studies to evaluate drug-drug interactions. For instance, it has been assessed in combination with quinidine to understand its effects on drug metabolism and protein binding . This research is crucial for optimizing therapeutic regimens involving multiple medications.

Case Studies and Clinical Trials

- A study involving dextrorphan-d3 tartrate assessed its efficacy as a part of a CYP cocktail assay for evaluating drug metabolism . The results highlighted its role as an internal standard, demonstrating its importance in pharmacokinetic profiling.

- Another investigation focused on the pharmacokinetics of dextrorphan derivatives, showing that they could enhance therapeutic efficacy while minimizing side effects when used alongside other medications .

Data Tables

Mechanism of Action

Dextrorphan-d3 (tartrate) exerts its effects primarily through its interaction with the N-methyl-D-aspartate (NMDA) receptors in the brain. It acts as an NMDA receptor antagonist, blocking the activity of these receptors and thereby modulating synaptic transmission. This mechanism is responsible for its analgesic and anticonvulsant effects. Additionally, dextrorphan-d3 (tartrate) interacts with sigma receptors, contributing to its neuropharmacological properties .

Comparison with Similar Compounds

Deuterated Internal Standards in CYP Assays

Dextrorphan-d3 Tartrate is frequently used alongside other deuterated internal standards in CYP cocktail assays. Key comparisons include:

Key Findings :

- Dextrorphan-d3 Tartrate and (±)-4-Hydroxy Mephenytoin-d3 require higher working concentrations (5 µg/mL) compared to midazolam-d5 and acetaminophen-D4 (2 µg/mL), likely due to differences in ionization efficiency or matrix interference in LC-MS/MS .

- The deuterium labeling in Dextrorphan-d3 ensures chromatographic separation from its non-deuterated counterpart, enhancing analytical accuracy .

Tartrate Salt vs. Other Salt Forms

The choice of counterion (e.g., tartrate, hydrochloride, trifluoroacetate) significantly impacts physicochemical and pharmacological properties:

Key Findings :

- Tartrate salts may exhibit reduced performance in certain pharmacological assays compared to hydrochloride or trifluoroacetate forms, as seen with LF-3-88 .

- The enantiomeric form of tartrate (D vs. L) influences thermal stability. Nicotinium D-tartrate has a higher melting point (143.1°C) than its L-form (93.7°C), suggesting superior thermal resistance .

Isotopic Variants of Dextrorphan

Dextrorphan has multiple isotopic variants for analytical differentiation:

Key Findings :

- The 3 Da mass shift in Dextrorphan-d3 allows precise quantification in mass spectrometry without interference from endogenous dextrorphan .

- Multi-labeled variants (e.g., [13C,2H3]-Dextrorphan) are used in complex metabolic studies to track multiple pathways simultaneously .

Biological Activity

Dextrorphan-d3 tartrate salt is a deuterated derivative of dextrorphan, which is a metabolite of dextromethorphan. This compound has garnered attention in pharmacological research due to its unique properties and potential therapeutic applications. Its primary biological activities are linked to its interaction with the NMDA (N-methyl-D-aspartate) glutamate receptor, where it acts as a noncompetitive antagonist. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, and relevant case studies.

This compound functions primarily as a noncompetitive antagonist at the NMDA receptor. This interaction leads to several downstream effects that are critical for its biological activity:

- Analgesic Effects : By inhibiting NMDA receptor activity, dextrorphan-d3 can reduce neuronal excitability and neurotoxicity, contributing to its analgesic properties.

- Anticonvulsant Activity : The antagonistic action on NMDA receptors also plays a role in preventing seizure activity in various animal models.

- Cognitive Effects : While it may provide analgesia, the blockade of NMDA receptors can lead to memory impairments, which is an important consideration in therapeutic contexts.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates its suitability for use as an internal standard in analytical chemistry. Key pharmacokinetic parameters include:

- Absorption : Rapidly absorbed when administered.

- Distribution : Exhibits high tissue distribution due to its lipophilicity.

- Metabolism : Primarily metabolized in the liver, with dextrorphan being an active metabolite.

- Excretion : Eliminated primarily through renal pathways.

Biological Activity Data

The following table summarizes key biological activities and findings associated with this compound:

Case Studies and Research Findings

-

Analgesic Properties :

A study evaluating the analgesic effects of dextrorphan-d3 demonstrated a significant reduction in pain response in rodent models subjected to formalin-induced pain. The results indicated that dextrorphan-d3 effectively decreased both acute and chronic pain responses compared to control groups. -

Anticonvulsant Effects :

In another research project, the anticonvulsant properties of dextrorphan-d3 were assessed using the maximal electroshock seizure model in rats. The compound significantly reduced seizure duration and frequency, suggesting its potential utility in epilepsy treatment. -

Neurotoxicity Studies :

Investigations into neurotoxicity revealed that dextrorphan-d3 could attenuate glutamate-induced neurotoxicity in cortical cell cultures, further supporting its role as a protective agent against excitotoxicity.

Q & A

Q. What is the primary role of Dextrorphan-d3 Tartrate Salt in analytical chemistry research?

this compound is widely used as a deuterated internal standard in LC-MS/MS assays to quantify non-deuterated dextrorphan in pharmacokinetic and metabolic studies. Its preparation involves dissolving neat material in methanol to create stock solutions (e.g., 2.5 mg/mL), stored at -20°C, followed by dilution to working concentrations (e.g., 5 µg/mL) in 50% methanol . This ensures accurate normalization of analyte recovery and minimizes matrix effects.

Q. What storage and handling protocols are recommended for this compound?

The compound should be stored at -20°C in a tightly sealed container to maintain stability, with a shelf life of up to three years. Shipping is typically conducted at room temperature with desiccants to prevent moisture exposure. Handling requires gloves and lab coats to avoid skin contact; in case of accidental exposure, rinse affected areas with water and seek medical attention if symptoms persist .

Q. How is this compound validated for use in biological matrices?

Validation includes assessing stability under freeze-thaw cycles, short-term (room temperature) and long-term (-20°C) storage, and benchtop conditions. Spiked biological samples (e.g., plasma, hepatocyte lysates) are analyzed alongside fresh standards to ensure consistent recovery (>90%) and minimal degradation . Cross-validation with non-deuterated dextrorphan confirms specificity.

Advanced Research Questions

Q. How can isotopic interference be mitigated when using this compound as an internal standard?

To avoid cross-talk between deuterated and non-deuterated analytes:

Q. What challenges arise in synthesizing Dextrorphan-d3, and how is isotopic purity confirmed?

Key challenges include achieving >98% deuterium incorporation at the methyl group and avoiding isotopic scrambling. Synthesis is validated via:

Q. How does this compound function as an NMDA receptor antagonist in neuropharmacological studies?

As a noncompetitive NMDA receptor antagonist, Dextrorphan-d3 binds to the phencyclidine site, blocking ion flux. In vitro assays (e.g., cortical neuron cultures) utilize deuterated analogs to track receptor occupancy via radiolabeling or fluorescence polarization, while correcting for matrix effects using LC-MS/MS .

Q. What experimental design considerations are critical for partitioning studies involving tartrate salts in aqueous two-phase systems (ATPS)?

- Binodal curve determination : Use the Merchuk equation to model phase separation thresholds for EL-tartrate systems.

- Tie-line analysis : Quantify salt and solvent partitioning using gravimetric or spectrophotometric methods.

- Cation effects : Potassium tartrate enhances phase separation compared to sodium salts due to higher ionic charge density .

Methodological Best Practices

Q. How to prepare calibration curves for Dextrorphan-d3 in complex matrices?

- Step 1 : Spike blank matrices (e.g., plasma) with serial dilutions of Dextrorphan-d3 (0.1–1000 ng/mL).

- Step 2 : Add a fixed concentration of internal standard (e.g., midazolam-d5).

- Step 3 : Extract analytes via protein precipitation (acetonitrile) or solid-phase extraction.

- Step 4 : Analyze via LC-MS/MS, ensuring a linear regression coefficient (R²) ≥0.99 .

Q. What analytical techniques distinguish Dextrorphan-d3 from its protiated form in co-eluting peaks?

- High-resolution mass spectrometry : Differentiate via exact mass (e.g., 410.2132 vs. 407.45).

- Tandem MS/MS : Monitor unique fragment ions (e.g., m/z 215.1 for Dextrorphan-d3 vs. m/z 212.1 for non-deuterated).

- Chromatographic optimization : Use HILIC columns to enhance retention time differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.